4-Chloroquinazolin-8-ol
Overview
Description
4-Chloroquinazolin-8-ol is a heterocyclic compound that belongs to the quinazoline family It is characterized by a quinazoline core structure with a chlorine atom at the fourth position and a hydroxyl group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazolin-8-ol typically involves the chlorination of quinazolin-8-ol. One common method is the reaction of quinazolin-8-ol with thionyl chloride, which introduces the chlorine atom at the fourth position. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinazolinone derivative.
Reduction: The chlorine atom can be reduced to form quinazolin-8-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Quinazolin-8-ol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloroquinazolin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloroquinazolin-8-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group and chlorine atom play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
7-Chloro-4-quinazolinol: Similar structure but with the chlorine atom at the seventh position.
8-Chloroquinazolin-4-ol: Similar structure but with the hydroxyl group at the fourth position.
Uniqueness: 4-Chloroquinazolin-8-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
4-chloroquinazolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-5-2-1-3-6(12)7(5)10-4-11-8/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPUOBKUEFHYJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578130 | |
Record name | 4-Chloroquinazolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154288-08-1 | |
Record name | 4-Chloroquinazolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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